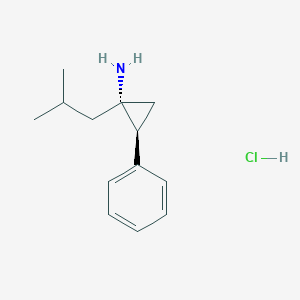![molecular formula C20H12Cl2N2OS B2682308 3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide CAS No. 303147-70-8](/img/structure/B2682308.png)
3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide is a chemical compound with the molecular formula C20H12Cl2N2OS and a molecular weight of 399.3 g/mol . This compound is known for its unique structure, which includes dichloro, cyano, and phenylsulfanyl functional groups attached to a benzamide core . It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 3,4-dichlorobenzoyl chloride with 3-cyano-4-aminophenyl phenyl sulfide under controlled conditions to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable base to form the final product, this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Análisis De Reacciones Químicas
3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide can be compared with other similar compounds, such as:
3,4-dichloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide: This compound has a methylsulfanyl group instead of a phenylsulfanyl group, which can affect its chemical reactivity and biological activity.
3,4-dichloro-N-[3-cyano-4-(ethylsulfanyl)phenyl]benzamide: The presence of an ethylsulfanyl group can lead to differences in solubility and interaction with biological targets.
3,4-dichloro-N-[3-cyano-4-(propylsulfanyl)phenyl]benzamide: The propylsulfanyl group can influence the compound’s pharmacokinetic properties and overall efficacy.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
3,4-dichloro-N-(3-cyano-4-phenylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2OS/c21-17-8-6-13(11-18(17)22)20(25)24-15-7-9-19(14(10-15)12-23)26-16-4-2-1-3-5-16/h1-11H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSQBYDXAJUVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2682225.png)
![7-(4-chlorophenyl)-1-methyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2682226.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2682230.png)




![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2682238.png)
![2-((2-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682239.png)
![N-(2,5-dichlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2682242.png)

![6-(4-ethoxyphenyl)-2-(2-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2682246.png)

